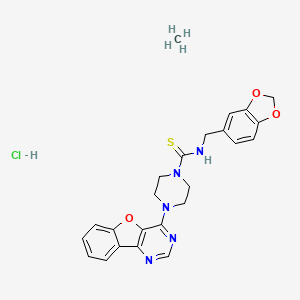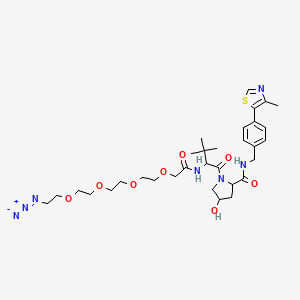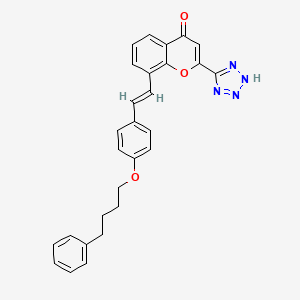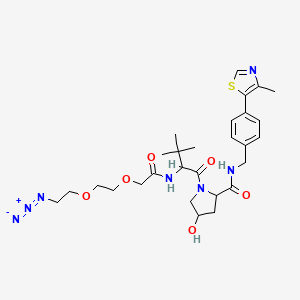
(S,R,S)-Ahpc-peg2-N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,R,S)-Ahpc-peg2-N3 is a chiral compound with specific stereochemistry, denoted by the (S,R,S) configuration. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity. The presence of the azide group (N3) and the polyethylene glycol (PEG) linker makes it particularly useful in bioconjugation and click chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-peg2-N3 typically involves multiple steps, starting from commercially available starting materials. The process generally includes:
Formation of the chiral center: This step involves the use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.
Introduction of the PEG linker: Polyethylene glycol is attached to the chiral core through etherification or esterification reactions.
Azide group introduction: The azide group is introduced via nucleophilic substitution reactions, often using sodium azide as the reagent.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and rigorous quality control measures are essential to maintain the stereochemical purity and overall quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(S,R,S)-Ahpc-peg2-N3 undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click reactions with alkynes to form triazoles.
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used.
Substitution Reactions: Sodium azide and other nucleophiles.
Reduction Reactions: Hydrogen gas and palladium catalysts.
Major Products
Click Chemistry: Triazole derivatives.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Amine derivatives.
Aplicaciones Científicas De Investigación
(S,R,S)-Ahpc-peg2-N3 is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems due to the biocompatibility of the PEG linker.
Industry: Applied in the development of new materials and surface modifications.
Mecanismo De Acción
The mechanism of action of (S,R,S)-Ahpc-peg2-N3 is primarily based on its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, which can link various molecules together. This property is exploited in bioconjugation and drug delivery systems to create stable and functional complexes.
Comparación Con Compuestos Similares
Similar Compounds
(R,S,R)-Ahpc-peg2-N3: Similar structure but different stereochemistry.
(S,S,S)-Ahpc-peg2-N3: All stereocenters have the same configuration.
(R,R,R)-Ahpc-peg2-N3: All stereocenters have the opposite configuration.
Uniqueness
(S,R,S)-Ahpc-peg2-N3 is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the PEG linker also enhances its solubility and biocompatibility, making it particularly useful in biological and medical applications.
Propiedades
Fórmula molecular |
C28H39N7O6S |
|---|---|
Peso molecular |
601.7 g/mol |
Nombre IUPAC |
1-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37) |
Clave InChI |
SDSUWMZOAFJCPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


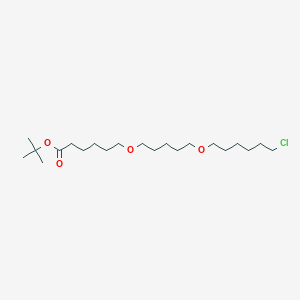
![N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B10800893.png)

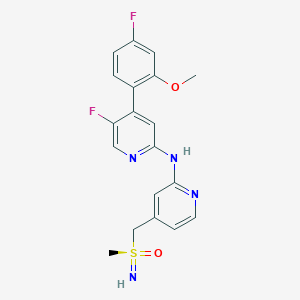
![4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B10800903.png)

![N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B10800913.png)

